4-Aminopyrimidine-5-carbonitrile
Overview
Description
4-Aminopyrimidine-5-carbonitrile is a pyrimidine derivative with the molecular formula C5H4N4. Pyrimidines are integral components of nucleic acids, DNA and RNA, and play a crucial role in various biological processes.
Mechanism of Action
Target of Action
The primary target of 4-Aminopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This leads to the arrest of cell proliferation and induction of apoptosis .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, contributing to the compound’s anticancer effects .
Result of Action
The inhibition of EGFR by this compound can lead to significant cellular effects. For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer cell lines . Additionally, it can upregulate the level of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis .
Biochemical Analysis
Biochemical Properties
4-Aminopyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as a ligand in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it can form complexes with metal ions such as cobalt (Co), nickel (Ni), copper (Cu), and palladium (Pd), which can be used to study the catalytic properties of these metals in biochemical reactions . Additionally, this compound has been shown to interact with various proteins, potentially affecting their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, derivatives of this compound have demonstrated antiproliferative activity against various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . These effects are mediated through the inhibition of tyrosine kinase activity, leading to cell cycle arrest and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an ATP mimicking tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR) and its mutant forms . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth. Additionally, this compound can upregulate the expression of apoptotic markers such as caspase-3, further promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical studies. Over time, the compound may undergo degradation, which can affect its activity and interactions with biomolecules. Studies have shown that this compound maintains its stability under inert conditions but may degrade when exposed to air or moisture . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative activity without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s interaction with tyrosine kinases and other enzymes can alter the metabolic landscape of cells, influencing their growth and survival.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound may be directed to specific organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows this compound to interact with its target biomolecules and modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminopyrimidine-5-carbonitrile can be synthesized through a one-pot, multicomponent reaction involving aromatic aldehydes, 1-nitroguanidine, and malononitrile under ethanol reflux conditions . Another method involves the reaction of benzaldehyde, benzamidine hydrochloride, and malononitrile in the presence of ammonium chloride .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and readily available reagents such as ethanol and ammonium chloride. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to 4-aminopyrimidine-5-carbaldehyde using oxidizing agents like Raney nickel in formic acid.
Reduction: Reduction of the nitrile group to an amine using hydrogen over palladium on carbon in an acidic medium.
Substitution: Substitution reactions involving the amino group to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Raney nickel, formic acid.
Reducing Agents: Hydrogen, palladium on carbon.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products:
- 4-Aminopyrimidine-5-carbaldehyde
- Various substituted pyrimidine derivatives .
Scientific Research Applications
4-Aminopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of agrochemicals, such as fungicides and herbicides.
Comparison with Similar Compounds
4-Aminopyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives:
Properties
IUPAC Name |
4-aminopyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-3-9-5(4)7/h2-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUIOGVNRXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353201 | |
Record name | 4-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-69-0 | |
Record name | 4-Amino-5-cyanopyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16357-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-pyrimidinecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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